2-{[4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
2-[4-(4-bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2S/c1-8-6-9(2-3-10(8)14)17-5-4-16-12(13(17)19)20-7-11(15)18/h2-6H,7H2,1H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOYNOKZOHHGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C(C2=O)SCC(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: 4-(4-Bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2(1H)-thione
The synthesis begins with the preparation of the pyrazine-thione intermediate. A validated approach involves the condensation of 4-bromo-3-methylphenylacetic acid with thiourea under acidic conditions to form the thione backbone. Alternatively, 4,6-diaminopyrimidine-2-thiol has been reacted with 2-chloro-N-(heteroaryl)acetamide derivatives in ethanol under reflux, as demonstrated in analogous syntheses. For this compound, the reaction of 4-bromo-3-methylbenzeneacetic acid with thiourea in the presence of phosphorus oxychloride yields the pyrazinone-thione intermediate (Scheme 1).
Key Reaction Conditions:
- Solvent: Ethanol or dimethyl sulfoxide (DMSO)
- Temperature: 80–100°C (reflux)
- Catalyst: Potassium hydroxide (KOH) or phosphorus oxychloride (POCl₃)
- Time: 5–8 hours
Advanced Coupling Strategies for Acetamide Functionalization
Amide Bond Formation Using Coupling Reagents
For higher purity and scalability, modern coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. A typical protocol involves:
- Dissolving the pyrazinone-thione intermediate (1.0 equiv) and 2-aminoacetamide (1.1 equiv) in DMSO.
- Adding HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) to activate the carboxyl group.
- Stirring the mixture at room temperature for 12–24 hours, followed by HPLC purification.
Yield Comparison:
| Coupling Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU | DMSO | 25°C | 78 |
| EDC | Acetonitrile | 40°C | 65 |
| DCC | Dichloromethane | 0°C | 52 |
One-Pot Synthesis for Streamlined Production
Recent advances enable a one-pot synthesis starting from 4-bromo-3-methylphenylacetic acid and thiourea, followed by in situ reaction with 2-chloroacetamide. This method reduces isolation steps and improves overall yield (72–85%).
Mechanistic Insights and Side-Reaction Mitigation
Nucleophilic Aromatic Substitution (SₙAr)
The thioether formation proceeds via an SₙAr mechanism, where the thiolate anion attacks the electron-deficient carbon of 2-chloroacetamide. The presence of electron-withdrawing groups (e.g., bromo, carbonyl) on the pyrazine ring facilitates this process.
Competing Oxidation Pathways
The thioether group is susceptible to oxidation, forming sulfoxide or sulfone byproducts. To mitigate this:
- Reactions are conducted under nitrogen or argon atmospheres.
- Antioxidants like ascorbic acid (0.5–1.0 equiv) are added.
Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
- ESI-MS: m/z 396.02 [M+H]⁺ (calculated for C₁₃H₁₂BrN₃O₂S: 395.97).
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromo-substituted phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Properties : The compound exhibits potential anticancer activity by inhibiting specific enzymes involved in tumor growth and proliferation. In vitro studies suggest that it may induce apoptosis in various cancer cell lines, including breast and colon cancer cells .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes related to metabolic pathways, which could affect processes such as inflammation and cell signaling. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .
- Antioxidant Activity : The thioether group within the structure may contribute to antioxidant properties, helping to mitigate oxidative stress in cells. This activity is crucial for protecting cellular integrity against damage caused by free radicals .
Pharmacological Applications
The compound's unique structure allows for various pharmacological applications:
- Anti-inflammatory Agents : Given its ability to inhibit COX enzymes, the compound could be developed into anti-inflammatory drugs, targeting conditions like arthritis or other inflammatory diseases .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, which could be beneficial in developing new antibiotics or antifungal agents .
Case Studies and Research Findings
- Synthesis and Evaluation : A study focused on synthesizing derivatives of this compound demonstrated its effectiveness against cancer cell lines. The synthesized compounds were evaluated for their cytotoxicity and mechanism of action, revealing promising results that warrant further investigation .
- Molecular Docking Studies : Computational methods such as molecular docking have been employed to predict the binding affinity of this compound to various biological targets, supporting its role as a potential drug candidate for further development .
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Similarities and Variations
(a) Core Heterocyclic Systems
- Pyrazine Derivatives: 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide (): Shares the pyrazine ring but lacks the sulfanyl bridge and dihydropyrazinone oxidation state. This compound forms intramolecular hydrogen bonds (S(6) motif), stabilizing its conformation . Compound in : Contains a 3-fluoro-4-methylphenyl group and a methoxyphenyl acetamide. The dihydropyrazinone core is retained, but fluorine and methoxy substituents alter electronic properties compared to bromo/methyl groups.
- Triazole Derivatives: 2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide (): Replaces pyrazine with a triazole ring.
(b) Substituent Effects
- Halogenated Phenyl Groups: Bromo substituents (as in the target compound) increase molecular weight and polarizability compared to chloro () or fluoro () analogs. Methyl groups (e.g., 3-methyl in the target vs. 4-methyl in ) influence steric hindrance and lipophilicity, affecting membrane permeability and metabolic stability.
Physicochemical Properties
Biological Activity
The compound 2-{[4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a derivative of acetamide that exhibits potential biological activity. This article explores its chemical characteristics, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Characteristics
The molecular formula of the compound is with a molecular weight of approximately 480.03758 g/mol. The structure includes a brominated phenyl group and a dihydropyrazine moiety linked through a sulfanyl group to an acetamide functional group.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C23H18BrN3O2S |
| Molecular Weight | 480.03758 g/mol |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Br |
| InChI Key | ADTMBSUQPGEUOJ-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related acetamides showed moderate activity against gram-positive bacteria, with some derivatives demonstrating effectiveness against gram-negative bacteria and fungi as well .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of specific substituents on the phenyl ring and the dihydropyrazine core can enhance biological activity. For instance, electron-withdrawing groups at the para position have been shown to improve potency in antimicrobial assays . The bulky lipophilic head group is crucial for enhancing solubility and bioavailability, which are critical factors for therapeutic efficacy .
Study 1: Antimicrobial Efficacy
In a comparative study involving various acetamide derivatives, it was found that compounds with additional methoxy groups exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The tested compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate effectiveness .
A mechanistic study suggested that the compound acts by disrupting bacterial cell wall synthesis, potentially through inhibition of transpeptidation enzymes. This was corroborated by time-kill studies showing a bactericidal effect over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
